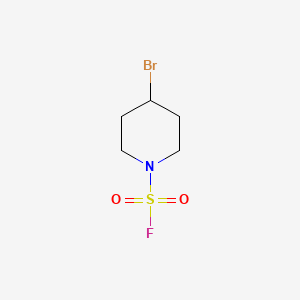

4-bromopiperidine-1-sulfonyl fluoride

Description

Properties

IUPAC Name |

4-bromopiperidine-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrFNO2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUGRMGTMXKTQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Br)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrFNO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Sulfonamide Activation : The sulfonamide reacts with Pyry-BF4 (1.2 equiv) and MgCl2 (2.0 equiv) in anhydrous dichloromethane (DCM) at 0°C to room temperature, forming the sulfonyl chloride intermediate.

-

Fluorination : Addition of KF (3.0 equiv) in acetonitrile at 50°C for 12 hours converts the sulfonyl chloride to the sulfonyl fluoride.

Key Advantages

-

Chemoselectivity : Tolerates functional groups such as bromine on the piperidine ring.

-

Yield : Reported sulfonyl fluoride yields range from 70–85% for analogous substrates.

One-Pot Synthesis from Sulfonic Acids or Sulfonates

A transition-metal-free protocol from sulfonic acids or sulfonate salts offers a streamlined alternative. As detailed by Zhang et al., TMAC (tetramethylammonium chloride) and KHF2 enable direct conversion to sulfonyl fluorides under mild conditions.

Procedure for this compound

Performance Metrics

-

Yield : Up to 88% for structurally similar sulfonyl fluorides.

-

Scalability : Demonstrated for gram-scale reactions without chromatography.

Halogen Exchange from Sulfonyl Chlorides

A classical route involves synthesizing the sulfonyl chloride followed by halogen exchange. This method, adapted from PMC studies, uses NH4F or KF for fluorination.

Stepwise Synthesis

-

Sulfonyl Chloride Synthesis :

-

Fluorination :

Challenges

Functionalization of N-Boc-4-Bromopiperidine

Protection-deprotection strategies enhance regioselectivity. Ambeed’s protocol for N-Boc-4-bromopiperidine provides a key intermediate for subsequent sulfonylation.

Synthetic Pathway

-

Boc Protection :

-

Sulfonylation :

-

Sulfonate the Boc-protected piperidine with chlorosulfonic acid , followed by fluorination as in Method 2 or 3.

-

-

Deprotection :

-

Remove the Boc group using TFA in DCM, yielding this compound.

-

Advantages

Comparative Analysis of Methods

Optimization Strategies and Challenges

Enhancing Sulfonyl Chloride Stability

Solvent and Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

4-Bromopiperidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

4-Bromopiperidine-1-sulfonyl fluoride has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical transformations.

Biology: The compound is employed in the development of chemical probes for studying biological systems.

Mechanism of Action

The mechanism of action of 4-bromopiperidine-1-sulfonyl fluoride involves its reactivity towards nucleophilic residues in proteins and other biomolecules. The sulfonyl fluoride group acts as an electrophilic warhead, targeting nucleophilic amino acids such as serine, threonine, tyrosine, lysine, cysteine, and histidine . This reactivity allows the compound to form covalent bonds with these residues, leading to the modification or inhibition of protein function.

Comparison with Similar Compounds

2-Bromopyridine (C₅H₄BrN, MW 158.0)

Structural Differences :

- 2-Bromopyridine is an aromatic heterocycle with a bromine atom at the 2-position of the pyridine ring. Unlike 4-bromopiperidine-1-sulfonyl fluoride, it lacks a sulfonyl fluoride group and features an unsaturated ring system.

Reactivity and Applications : - The bromine in 2-bromopyridine is reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to the electron-withdrawing nature of the pyridine ring. However, the absence of a sulfonyl fluoride group limits its utility in SuFEx chemistry.

- Safety protocols for 2-bromopyridine emphasize respiratory protection and prompt medical intervention if inhaled, reflecting its higher volatility compared to the piperidine derivative .

| Property | This compound | 2-Bromopyridine |

|---|---|---|

| Molecular Formula | C₅H₉BrFNO₂S | C₅H₄BrN |

| Molecular Weight | 254.1 | 158.0 |

| Key Functional Groups | Bromine, sulfonyl fluoride | Bromine, pyridine |

| Reactivity | SuFEx, alkylation | Cross-coupling |

Piperidine-1-sulfonyl Fluoride (C₅H₁₀FNO₂S, MW 191.2)

Structural Differences :

- This compound shares the piperidine core and sulfonyl fluoride group with this compound but lacks the bromine substituent.

Reactivity and Applications : - The absence of bromine simplifies the molecule, reducing steric hindrance and making it more reactive in SuFEx reactions. However, the lack of a bromine atom limits its use in subsequent functionalization via halogen-based chemistry.

4-Chloropiperidine-1-sulfonyl Fluoride (C₅H₉ClFNO₂S)

Structural Differences :

- Chlorine replaces bromine at the 4-position.

Reactivity and Applications : - Chlorine’s lower leaving-group ability compared to bromine results in slower nucleophilic substitution reactions. This makes the brominated analog preferable for applications requiring rapid functionalization.

Fluoride Release Dynamics

While direct data on fluoride release from this compound is unavailable, studies on fluoride-containing materials like glass ionomer cements demonstrate that fluoride release depends on environmental conditions (e.g., pH, temperature). The sulfonyl fluoride group’s stability in aqueous environments may correlate with controlled fluoride release, a property critical for biocompatible applications .

Q & A

Q. Key Intermediates :

- 4-Bromopiperidine

- Piperidine-1-sulfonyl chloride (precursor for fluorination)

Basic: How does the sulfonyl fluoride group influence the reactivity of this compound with nucleophiles?

Methodological Answer:

The sulfonyl fluoride group reacts selectively with nucleophiles (e.g., amines, alcohols) via covalent bond formation. For example:

- With amines : Forms sulfonamides (), useful in probe design.

- With thiols : Rapid reaction to generate sulfonate esters, critical for enzyme inhibition studies .

Experimental Tip : Monitor reactions via -NMR to track fluoride displacement, a hallmark of sulfonyl fluoride reactivity .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- -NMR: Identifies piperidine ring protons (δ 1.5–3.5 ppm) and bromine-induced deshielding.

- -NMR: Single peak near δ 55–60 ppm confirms sulfonyl fluoride integrity .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (, exact mass: 264.94 g/mol).

- X-ray Crystallography : For structural elucidation if crystalline derivatives are obtained .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis.

- Solvent : Dissolve in dry DMSO or acetonitrile for long-term stability.

- Handling : Use inert atmosphere (N/Ar) gloveboxes to avoid moisture-induced degradation .

Advanced: How can reaction conditions be optimized to improve the yield of sulfonyl fluoride installation?

Methodological Answer:

Variables to optimize:

- Temperature : Lower temperatures (–10°C to 0°C) reduce side reactions during sulfonylation.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate fluorination steps.

- Solvent : Dichloromethane or THF enhances reagent solubility.

Case Study : A 72% yield was achieved using gas under anhydrous conditions at –15°C .

Advanced: How should researchers address contradictions in reported reactivity data for sulfonyl fluorides with biological targets?

Methodological Answer:

Validate Assay Conditions : Ensure buffer pH (7.4 vs. non-physiological) and reducing agents (e.g., DTT) do not alter reactivity.

Competitive Profiling : Use isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling) to compare target engagement across studies .

Structural Analysis : Perform X-ray crystallography to confirm covalent adduct formation, resolving discrepancies in activity claims .

Advanced: What experimental strategies are effective for studying this compound’s enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Studies : Measure ratios to quantify inhibition efficiency.

- Click Chemistry : Attach fluorescent tags (e.g., TAMRA-azide) via alkyne-modified derivatives for cellular imaging .

- Mutagenesis : Replace target nucleophiles (e.g., catalytic serine) to confirm binding specificity .

Advanced: How does the bromine substituent affect the compound’s stability under physiological conditions?

Methodological Answer:

- Electron-Withdrawing Effect : Bromine at the 4-position increases electrophilicity of the sulfonyl fluoride, enhancing reactivity but reducing plasma stability.

- Metabolic Studies : Use liver microsomes to assess debromination risks; LC-MS tracks metabolite formation (e.g., piperidine-1-sulfonyl fluoride) .

Advanced: What structure-activity relationship (SAR) insights guide the design of this compound derivatives?

Methodological Answer:

Advanced: What computational methods predict the regioselectivity of this compound in complex reactions?

Methodological Answer:

- DFT Calculations : Model transition states to predict nucleophilic attack sites on the sulfonyl fluoride group.

- MD Simulations : Simulate protein-ligand interactions to identify preferred binding pockets (e.g., using AutoDock Vina).

- Tools : PubChem’s canonical SMILES () and InChIKey enable database mining for analogous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.